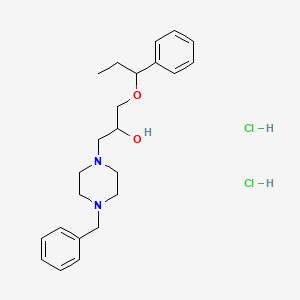![molecular formula C16H14F3N7O B2959190 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide CAS No. 2034532-21-1](/img/structure/B2959190.png)
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a [1,2,4]triazolo[4,3-a]pyrazine ring, a pyrrolidine ring, and a nicotinamide moiety. The presence of these functional groups suggests that the compound could have interesting biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through cyclization reactions . For example, [1,2,4]triazolo[4,3-a]pyridines can be synthesized from 2-hydrazinopyridine and substituted aromatic aldehydes .Molecular Structure Analysis
The [1,2,4]triazolo[4,3-a]pyrazine ring system is a fused heterocyclic system containing nitrogen atoms. The pyrrolidine ring is a five-membered ring with one nitrogen atom. The nicotinamide moiety contains a pyridine ring attached to an amide group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the [1,2,4]triazolo[4,3-a]pyrazine ring and the amide group in the nicotinamide moiety. The nitrogen atoms in these groups could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms could contribute to its polarity, and the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación
Cancer Research
Compounds with [1,2,4]triazolo[4,3-a]pyrazine derivatives have shown potential in cancer research, particularly in inhibiting tumor growth and proliferation. They have been evaluated for their effectiveness against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) .
Kinase Inhibition
These derivatives have also been studied for their ability to inhibit kinases, which are enzymes that play a crucial role in signaling pathways within cells. Inhibition of specific kinases can be a strategy for treating diseases like cancer .
Drug Design
The [1,2,4]triazolo[4,3-a]pyrazine scaffold can serve as a template for designing new inhibitors for various targets, such as LSD1 (lysine-specific demethylase 1), which is involved in gene expression regulation .
Synthetic Chemistry
The one-pot synthesis approach for creating substituted triazolopyridines offers an efficient and economical method for producing these compounds, which can be valuable in synthetic chemistry research .
Energetic Materials
Related structures like [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based materials have been synthesized for use as energetic materials due to their potential high-energy release properties .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N7O/c17-16(18,19)12-2-1-10(7-21-12)15(27)23-11-3-5-25(8-11)13-14-24-22-9-26(14)6-4-20-13/h1-2,4,6-7,9,11H,3,5,8H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXBDSOUMOCBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=NC=CN4C3=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Methoxy-1-methylpyrazol-4-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2959108.png)

![1-Benzyl-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea](/img/structure/B2959112.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]naphthalene-1-carboxamide](/img/structure/B2959115.png)

![N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2959118.png)





![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B2959128.png)

